molecular formula C12H16F3N3O2 B2571091 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate CAS No. 477713-71-6

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate

Cat. No.: B2571091
CAS No.: 477713-71-6
M. Wt: 291.274
InChI Key: RYIZMHPXDOLFTA-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which is further substituted with a methyl group and a cyclohexylcarbamate moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Carbamate Formation: The final step involves the reaction of the pyrazole derivative with cyclohexyl isocyanate to form the N-cyclohexylcarbamate moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for large-scale production. This could involve continuous flow chemistry techniques to improve yield and efficiency, as well as the use of automated reactors to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamate moiety may interact with active sites or binding pockets. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carbamate group, making it less versatile in biological applications.

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl N-cyclohexylcarbamate: Similar structure but different substitution pattern on the pyrazole ring.

    1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate: Substitutes the cyclohexyl group with a phenyl group, altering its chemical and biological properties.

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbamate moiety provides additional sites for interaction with biological targets.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZMHPXDOLFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC(=O)NC2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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